molecular formula C9H18ClNO4 B15220808 (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride

Cat. No.: B15220808
M. Wt: 239.69 g/mol
InChI Key: SXVZKGSMRPBOFZ-RGMNGODLSA-N
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Description

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride is a synthetic amino acid derivative It is characterized by the presence of a tert-butoxy group, which serves as a protective group for the amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate. This reaction forms the Boc-protected amino acid. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, which can influence the compound’s binding to enzymes or receptors. The amino and oxo groups participate in hydrogen bonding and other interactions that modulate the compound’s activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butoxy group provides protection and stability, making it valuable in synthetic and industrial applications.

Properties

Molecular Formula

C9H18ClNO4

Molecular Weight

239.69 g/mol

IUPAC Name

(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-4-6(10)8(12)13;/h6H,4-5,10H2,1-3H3,(H,12,13);1H/t6-;/m0./s1

InChI Key

SXVZKGSMRPBOFZ-RGMNGODLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)N.Cl

Origin of Product

United States

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